molecular formula C15H15ClN4O B6478890 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole CAS No. 956503-66-5

3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B6478890
CAS RN: 956503-66-5
M. Wt: 302.76 g/mol
InChI Key: PXEVUKSBYKLQTI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole, also known as 4-chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxo-1,2,4-triazole-5-carboxamide, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in 2020, and has been investigated for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is not yet fully understood. However, it is believed that the compound binds to the active site of enzymes involved in the biosynthesis of fatty acids, which prevents them from catalyzing the production of fatty acids. Additionally, it is believed that the compound binds to the active site of enzymes involved in the metabolism of drugs, which prevents them from catalyzing the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole are not yet fully understood. However, in vitro studies have shown that it has the potential to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as the metabolism of drugs. Additionally, in vivo studies have shown that it has the potential to inhibit the growth of cancer cells, as well as the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole in laboratory experiments is that it is a relatively new compound, which means that it has not yet been extensively studied and therefore has the potential to yield novel results. Additionally, it is a relatively stable compound, which makes it ideal for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble, which makes it difficult to use in certain types of experiments. Additionally, its effects on enzymes involved in the biosynthesis of fatty acids and the metabolism of drugs are not yet fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for the study of 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole. One potential direction is to further investigate the compound's ability to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and the metabolism of drugs, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be conducted to investigate the compound's potential to be used as a drug for the treatment of diseases such as obesity and diabetes. Finally, further research could be conducted to investigate the potential applications of the compound in other areas, such as agriculture and industrial processes.

Synthesis Methods

3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can be synthesized using a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 3,5-dimethylpyrazole in the presence of sodium hydroxide, which produces the intermediate 4-chloro-3,5-dimethylpyrazole. The second step involves the reaction of the intermediate with 1,2,4-triazole in the presence of potassium carbonate, which produces the desired product. The third step involves the reaction of the product with acetic anhydride, which produces the final product of 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole.

Scientific Research Applications

3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been investigated for its ability to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which could potentially be used to develop drugs for the treatment of diseases such as obesity and diabetes. Additionally, it has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially be used to develop drugs with improved pharmacokinetic properties.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-10-9-11(2)20(18-10)8-7-14-17-15(19-21-14)12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEVUKSBYKLQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

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